Tert-butyl 8-oxo-6-azaspiro[3.5]nonane-6-carboxylate
Description
Tert-butyl 8-oxo-6-azaspiro[3.5]nonane-6-carboxylate is a bicyclic organic compound featuring a spirocyclic core (fusion of a cyclohexane and cyclopropane ring) with a ketone group at the 8-position and a tert-butyl carboxylate moiety at the 6-position of the azaspiro system. Its molecular formula is C₁₃H₂₁NO₃, and it is cataloged under CAS 2090734-62-4 (as per ). This compound is primarily utilized as a building block in medicinal chemistry and organic synthesis, particularly for introducing spirocyclic motifs into complex molecules.
Properties
IUPAC Name |
tert-butyl 8-oxo-6-azaspiro[3.5]nonane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-10(15)7-13(9-14)5-4-6-13/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXRNRPIJSYCAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC2(C1)CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2090734-62-4 | |
| Record name | tert-butyl 8-oxo-6-azaspiro[3.5]nonane-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of tert-butyl 8-oxo-6-azaspiro[3.5]nonane-6-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate with suitable reagents . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Tert-butyl 8-oxo-6-azaspiro[3.5]nonane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as Dess-Martin periodinane.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 8-oxo-6-azaspiro[3.5]nonane-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 8-oxo-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The spirocyclic azabicyclic framework is a versatile scaffold in drug discovery. Below, tert-butyl 8-oxo-6-azaspiro[3.5]nonane-6-carboxylate is compared with analogous compounds, focusing on structural variations, physicochemical properties, and applications.
Variations in Spiro Ring Size and Heteroatom Composition
Table 1: Comparison Based on Ring Size and Heteroatoms
Key Observations :
- Position of Oxo Group: The target compound’s ketone at the 8-position distinguishes it from analogs like tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate (CAS 1359704-84-9), where the oxo group is at the 2-position .
- Heteroatom Substitution : Replacement of nitrogen (aza) with sulfur (thia) or oxygen (oxa) alters electronic properties and hydrogen-bonding capacity. For instance, the thia analog (CAS 2197052-81-4) may exhibit enhanced lipophilicity .
- Ring Size: Spiro[3.4]octane derivatives (e.g., CAS 2197052-81-4) have smaller fused rings compared to spiro[3.5]nonane systems, affecting conformational flexibility .
Functional Group Modifications
Table 2: Functional Group Variations
Key Observations :
- Ester Groups: Replacement of tert-butyl with benzyl (e.g., benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate) modifies steric bulk and cleavage kinetics under acidic/basic conditions .
- Hydroxyl vs. Oxo : Hydroxyl-containing derivatives (e.g., CAS 2383771-86-4) enable further functionalization via oxidation or substitution .
Biological Activity
Tert-butyl 8-oxo-6-azaspiro[3.5]nonane-6-carboxylate (CAS No. 2090734-62-4) is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 239.31 g/mol. The compound features a spirocyclic structure that contributes to its unique biological properties.
Mechanisms of Biological Activity
Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities due to their ability to interact with various biological targets. The specific mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes, potentially affecting metabolic pathways involved in disease processes.
- Antimicrobial Properties : Some derivatives of spirocyclic compounds have shown antimicrobial activity against various pathogens, indicating potential use in treating infections.
- Interaction with Receptors : The structural conformation may allow for interaction with specific receptors involved in cellular signaling pathways, influencing physiological responses.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several spirocyclic compounds, including this compound. The results indicated significant inhibitory effects against Gram-positive bacteria, suggesting its potential as an antibiotic agent .
Enzyme Inhibition Studies
In another investigation, researchers explored the enzyme inhibition capabilities of this compound against dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment. The findings demonstrated that this compound exhibited competitive inhibition, which could be beneficial for developing new antimalarial therapies .
Data Table: Summary of Biological Activities
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